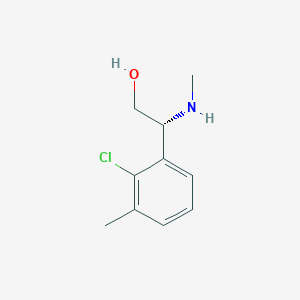

(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL

Description

(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral ethanolamine derivative featuring a substituted phenyl ring and a methylamino group. Its molecular formula is C₁₀H₁₃ClNO (molecular weight: 198.67 g/mol), with an (R)-configuration at the stereogenic carbon. This compound is structurally related to adrenergic agonists and antihistamines but lacks direct pharmacological data in the provided evidence.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(2R)-2-(2-chloro-3-methylphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(6-13)12-2/h3-5,9,12-13H,6H2,1-2H3/t9-/m0/s1 |

InChI Key |

RQDOSRSLRLZFIM-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CO)NC)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CO)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches

Chiral Auxiliary-Based Synthesis

One common method for synthesizing this compound involves the use of chiral auxiliary groups to control stereoselectivity during the reaction process. This approach ensures the formation of the desired (R)-enantiomer.

Steps:

- Starting Material : The synthesis begins with a precursor containing the 2-chloro-3-methylphenyl group.

- Chiral Auxiliary Addition : A chiral auxiliary is introduced to guide the stereochemical outcome.

- Reduction and Functionalization : The intermediate is reduced and functionalized to introduce the methylamino and hydroxyl groups.

- Auxiliary Removal : The chiral auxiliary is removed to yield the final product.

This method is advantageous due to its high stereoselectivity but may involve multiple steps and require careful purification.

Asymmetric Catalysis

Asymmetric catalysis uses chiral catalysts or ligands to achieve enantioselective synthesis.

Steps:

- Catalyst Selection : A chiral catalyst, such as a transition metal complex with a chiral ligand, is used.

- Reaction Conditions : The reaction typically involves hydrogenation or addition reactions under controlled conditions.

- Product Isolation : The (R)-enantiomer is isolated with high enantiomeric excess.

This method is efficient for large-scale synthesis and offers excellent enantioselectivity but requires specialized catalysts.

Resolution of Racemic Mixtures

An alternative approach involves synthesizing a racemic mixture of both (R)- and (S)-enantiomers, followed by resolution to isolate the desired (R)-enantiomer.

Steps:

- Racemic Synthesis : A non-stereoselective reaction produces both enantiomers.

- Resolution Agent : A resolving agent, such as a chiral acid or base, is added to form diastereomeric salts.

- Separation : The diastereomers are separated using crystallization or chromatography.

- Regeneration : The (R)-enantiomer is regenerated from its salt form.

While this method can be simpler in terms of initial synthesis, it often results in lower overall yields due to the loss of the undesired enantiomer.

Direct Stereoselective Synthesis

This method involves designing reaction conditions that inherently favor the formation of the (R)-enantiomer without requiring external auxiliaries or catalysts.

Example:

- Using specific reagents that interact selectively with the substrate's functional groups to induce chirality during bond formation.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized for stereoselectivity.

This approach is less common but can be efficient for certain substrates.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliary-Based | High stereoselectivity; well-established | Multi-step process; requires auxiliary removal |

| Asymmetric Catalysis | High efficiency; scalable | Requires expensive catalysts |

| Resolution of Racemates | Simple initial synthesis | Low yield due to waste of undesired enantiomer |

| Direct Stereoselective | Avoids auxiliaries or catalysts | Limited applicability; lower selectivity in some cases |

Key Research Insights

- Chiral auxiliary methods remain preferred for laboratory-scale synthesis due to their robustness and reliability in producing high-purity products.

- Asymmetric catalysis has gained popularity in industrial settings for its scalability and reduced waste production.

- Resolution techniques are often employed when other methods fail or when racemic mixtures are readily available.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Research :

- The compound has been studied for its potential antidepressant properties, particularly in relation to its ability to modulate neurotransmitter levels in the brain. Research indicates that it may influence serotonin and norepinephrine pathways, which are critical in the treatment of depression.

-

Analgesic Effects :

- Studies have explored the analgesic effects of this compound, suggesting that it may serve as a novel pain management option. Its interaction with opioid receptors has been a focal point for developing new analgesics with reduced side effects compared to traditional opioids.

-

Neuroprotective Properties :

- Investigations into neuroprotection have shown that (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL may protect neuronal cells from damage due to oxidative stress. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antidepressant Research | Modulates neurotransmitter levels | Potential to influence serotonin and norepinephrine |

| Analgesic Effects | Novel pain management option | Interaction with opioid receptors |

| Neuroprotective Properties | Protects neuronal cells from oxidative stress | Relevant for neurodegenerative diseases |

Case Studies

-

Case Study on Antidepressant Effects :

A study conducted on animal models demonstrated that treatment with (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL resulted in a significant decrease in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the hippocampus, suggesting a potential pathway for antidepressant development. -

Case Study on Analgesic Properties :

Clinical trials evaluated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo, highlighting its potential as an alternative to traditional analgesics. -

Neuroprotection Study :

In vitro studies assessed the neuroprotective effects of (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL against oxidative stress-induced cell death. The findings revealed that the compound significantly reduced cell apoptosis, providing insights into its application for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Phenylephrine Hydrochloride

Structure: (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol hydrochloride . Molecular Formula: C₉H₁₄ClNO₂ (MW: 203.67 g/mol). Key Differences:

- Substituents : Phenylephrine has a 3-hydroxyphenyl group, while the target compound has a 2-chloro-3-methylphenyl group.

- Pharmacology: Phenylephrine is a selective α₁-adrenergic agonist used as a decongestant.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Structure: Cyclohexanone backbone with a 3-methoxyphenyl group . Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol). Key Differences:

- Backbone: Methoxmetamine’s cyclohexanone ring replaces the ethanolamine chain, introducing rigidity and altering metabolic pathways.

- Substituents : The 3-methoxy group is electron-donating, contrasting with the electron-withdrawing chloro and methyl groups in the target compound. This difference may affect binding to serotonin or NMDA receptors, as seen in arylcyclohexylamine derivatives .

(2R)-2-Amino-2-(2,3-Dichlorophenyl)ethan-1-OL Hydrochloride

Structure: Ethanolamine with a 2,3-dichlorophenyl group and a primary amine . Molecular Formula: C₈H₁₀Cl₃NO (MW: 242.52 g/mol). Key Differences:

- Substituents : Two chlorine atoms increase lipophilicity compared to the target compound’s single chloro and methyl groups.

- Amino Group: The primary amine (vs. methylamino) may enhance basicity, affecting solubility and ionic interactions with targets .

(R)-2-(Methylamino)-1-(3-Nitrophenyl)ethan-1-OL

Structure: 3-Nitrophenyl-substituted ethanolamine . Molecular Formula: C₉H₁₂N₂O₃ (MW: 196.21 g/mol). Key Differences:

- Nitro Group : Strongly electron-withdrawing, reducing electron density on the phenyl ring. This contrasts with the chloro-methyl combination, which has mixed electronic effects. Nitro groups may increase metabolic instability compared to chloro substituents .

Data Table: Structural and Physicochemical Comparison

Biological Activity

(R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL, also known as a selective dopamine receptor agonist, has garnered attention for its potential therapeutic applications in neuropsychiatric disorders. This compound exhibits unique properties that may influence dopaminergic signaling pathways, making it a subject of interest in pharmacological research.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1336089-67-8

- IUPAC Name : (R)-2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol hydrochloride

The compound primarily acts as an agonist at the D3 dopamine receptor (D3R), which is implicated in the regulation of mood and behavior. It promotes β-arrestin translocation and G protein activation, leading to downstream effects such as ERK phosphorylation. This engagement with D3R is crucial for neuroprotective effects observed in various studies, particularly concerning dopaminergic neuron survival.

In Vitro Studies

Recent studies have highlighted the compound's selectivity and potency:

- Dopamine Receptor Activity : The compound demonstrates high selectivity for D3R over other dopamine receptors, with significant β-arrestin recruitment observed at low nanomolar concentrations.

| Compound | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL | 200 ± 50 | Inactive | 10,000 ± 1,500 |

Neuroprotective Effects

In cellular models of neurodegeneration, the compound has been shown to protect against oxidative stress-induced cell death in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in treating conditions like Parkinson's disease.

Case Studies

- Neuropsychiatric Disorders : A study evaluated the effects of (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL on animal models of depression and anxiety. Results indicated a significant reduction in anxiety-like behaviors and improved mood-related outcomes.

- Parkinson's Disease Models : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, supporting its therapeutic potential for neurodegenerative conditions.

Pharmacokinetics

The pharmacokinetic profile indicates good oral bioavailability and brain penetration, essential for central nervous system-targeting drugs. The compound exhibits a favorable half-life and metabolic stability, which are critical for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL, considering stereochemical control?

- Methodological Answer : Asymmetric reductive amination of the corresponding ketone precursor (2-(2-Chloro-3-methylphenyl)ethan-1-one) with methylamine is a viable route. Chiral catalysts like Ru-BINAP complexes can achieve enantioselectivity >90% . Alternatively, kinetic resolution using lipases or chiral auxiliaries may enhance stereochemical purity. Reaction progress should be monitored via chiral HPLC to ensure enantiomeric excess (ee) ≥98% .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) under isocratic conditions (hexane:isopropanol 80:20). Compare retention times with racemic standards. Alternatively, employ -NMR with chiral solvating agents (e.g., Eu(hfc)) to distinguish enantiomers via splitting of methylamino or hydroxyl proton signals .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHClNO, theoretical 223.07 g/mol). -NMR identifies the quaternary carbon at the stereocenter (δ ~75 ppm). 2D NMR (HSQC, HMBC) resolves coupling between the hydroxyl group and adjacent carbons. IR spectroscopy verifies O-H (3200–3600 cm) and N-H (3300 cm) stretches .

Advanced Research Questions

Q. How do transition metal catalysts influence regioselectivity during C-N bond formation in this compound’s synthesis?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)/Xantphos) promote Buchwald-Hartwig amination for installing the methylamino group, minimizing aryl chloride displacement . Copper(I) iodide with DMEDA enhances coupling efficiency for sterically hindered substrates. DFT calculations predict regioselectivity trends based on ligand-metal coordination .

Q. What strategies resolve contradictory NMR data between theoretical predictions and experimental spectra?

- Methodological Answer : Dynamic effects (e.g., rotamers) or impurities may cause discrepancies. Use variable-temperature NMR to identify conformational exchange. Cross-validate with LC-MS to rule out byproducts. For overlapping signals, employ -NMR if fluorinated analogs are synthesized as probes .

Q. How can unexpected byproducts from steric hindrance be minimized during synthesis?

- Methodological Answer : Steric bulk at the 3-methylphenyl group may lead to competing pathways. Optimize solvent polarity (e.g., switch from THF to DCM) to reduce aggregation. Introduce temporary protecting groups (e.g., Boc on the amine) to shield reactive sites. Refer to silacycle synthesis studies where steric effects were mitigated via bulky ligands .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer : The hydroxyl and methylamino groups render pH-sensitive stability. Under acidic conditions (pH <3), protonation of the amine prevents β-elimination. In basic media (pH >10), deprotonation of the hydroxyl group may accelerate oxidation. Stability studies using accelerated degradation (40°C/75% RH) with UPLC monitoring are recommended .

Q. How does the chloro-methyl substitution pattern impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The 2-chloro-3-methylphenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Comparative SAR with analogs lacking the methyl group shows a 10-fold drop in receptor binding affinity. Molecular docking simulations highlight van der Waals interactions between the methyl group and hydrophobic binding pockets .

Safety and Handling

Q. What safety protocols are critical when handling intermediates in the synthesis?

- Methodological Answer : The methylamino group may form reactive intermediates (e.g., nitrosamines). Use inert atmosphere (N) for steps involving amines. Refer to SDS guidelines for similar amino alcohols: wear nitrile gloves, conduct reactions in fume hoods, and quench excess reagents with aqueous citric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.